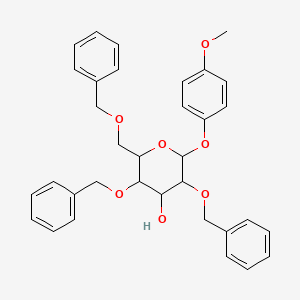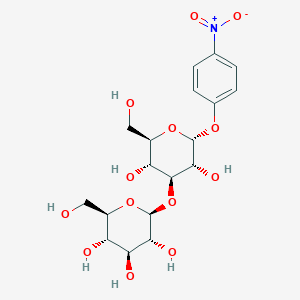
Glc(b1-3)Glc(a)-O-Ph(4-NO2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Glc(b1-3)Glc(a)-O-Ph(4-NO2) 4-nitrophenyl β-D-glucopyranosyl-(1→3)-α-D-glucopyranoside , is a synthetic carbohydrate derivative. This compound consists of two glucose molecules linked by a β(1→3) glycosidic bond, with a 4-nitrophenyl group attached to the anomeric carbon of the α-glucose unit. The presence of the nitrophenyl group imparts unique chemical properties to the compound, making it useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glc(b1-3)Glc(a)-O-Ph(4-NO2) typically involves the following steps:
Glycosylation Reaction: The initial step involves the formation of the β(1→3) glycosidic bond between two glucose molecules. This can be achieved using a glycosyl donor (e.g., a protected glucose derivative) and a glycosyl acceptor (e.g., another protected glucose derivative) in the presence of a suitable catalyst, such as a Lewis acid.
Deprotection: After the glycosylation reaction, the protecting groups on the glucose molecules are removed using specific reagents, such as acids or bases, to yield the desired disaccharide.
Attachment of the 4-Nitrophenyl Group: The final step involves the attachment of the 4-nitrophenyl group to the anomeric carbon of the α-glucose unit. This can be achieved through a nucleophilic substitution reaction using 4-nitrophenol and a suitable leaving group on the glucose molecule.
Industrial Production Methods
Industrial production of Glc(b1-3)Glc(a)-O-Ph(4-NO2) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Glc(b1-3)Glc(a)-O-Ph(4-NO2): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol, catalytic hydrogenation using palladium on carbon.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Glc(b1-3)Glc(a)-O-Ph(4-NO2): has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage, as well as for investigating carbohydrate-protein interactions.
Biology: Employed in enzymatic assays to study the activity of glycosidases and glycosyltransferases. It serves as a substrate for enzymes involved in carbohydrate metabolism.
Medicine: Utilized in drug discovery and development, particularly in the design of glycosidase inhibitors for the treatment of diseases such as diabetes and cancer.
Industry: Applied in the synthesis of complex carbohydrates and glycoconjugates for use in pharmaceuticals, food additives, and cosmetics.
作用機序
The mechanism of action of Glc(b1-3)Glc(a)-O-Ph(4-NO2) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor of glycosidases, modulating their activity and affecting carbohydrate metabolism. The nitrophenyl group can also participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses.
類似化合物との比較
Glc(b1-3)Glc(a)-O-Ph(4-NO2): can be compared with other similar compounds, such as:
4-Nitrophenyl β-D-glucopyranoside: A monosaccharide derivative with a similar nitrophenyl group but lacking the disaccharide structure.
4-Nitrophenyl β-D-galactopyranoside: A galactose derivative with a nitrophenyl group, used in similar enzymatic assays.
4-Nitrophenyl α-D-mannopyranoside: A mannose derivative with a nitrophenyl group, also used in glycosidase studies.
The uniqueness of Glc(b1-3)Glc(a)-O-Ph(4-NO2) lies in its disaccharide structure, which provides additional complexity and specificity in its interactions with enzymes and receptors compared to monosaccharide derivatives.
特性
分子式 |
C18H25NO13 |
|---|---|
分子量 |
463.4 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14-,15-,16+,17+,18+/m1/s1 |
InChIキー |
LBTDRWMZFQVCAR-FHULOHPDSA-N |
異性体SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13396960.png)
![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B13396962.png)
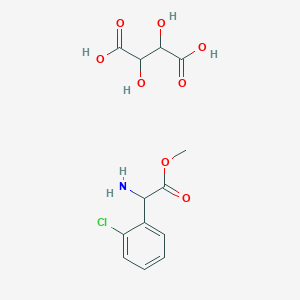
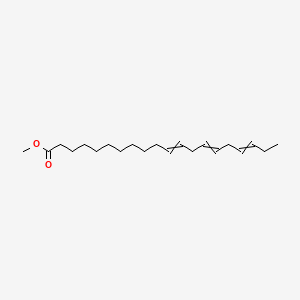


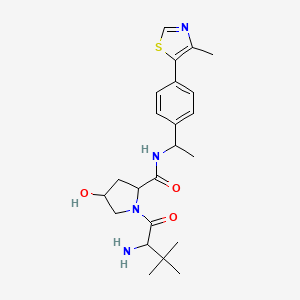
![3-[1-(4-Fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid](/img/structure/B13397001.png)

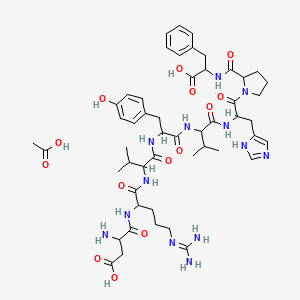
![2-[[2-[[2-[[1-Azepanyl(oxo)methyl]amino]-4-methyl-1-oxopentyl]amino]-3-(1-methyl-3-indolyl)-1-oxopropyl]amino]-3-(2-pyridinyl)propanoic acid](/img/structure/B13397015.png)

